2-(3-硝基苯基)苯甲酸

描述

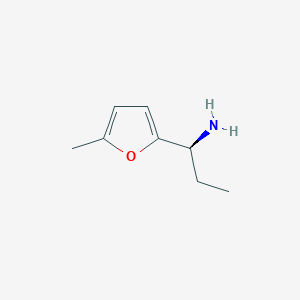

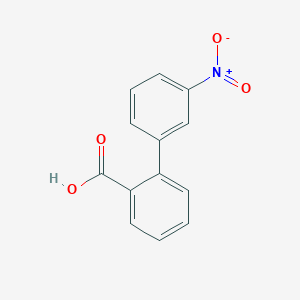

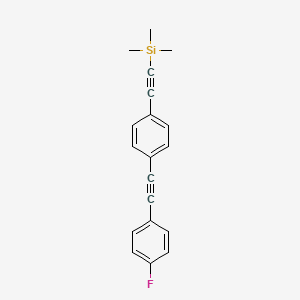

2-(3-Nitrophenyl)benzoic acid is a compound that contains a total of 28 bonds, including 19 non-H bonds, 15 multiple bonds, 3 rotatable bonds, 3 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aromatic), 1 nitro group (aromatic), and 1 hydroxyl group .

Molecular Structure Analysis

The molecular structure of 2-(3-Nitrophenyl)benzoic acid includes a benzene ring with a carbon bearing a nitro group . It also contains a carboxylic acid group and a hydroxyl group .科学研究应用

金属配合物中的发光敏化

- 硫代苯基衍生的硝基苯甲酸配体,包括2-(3-硝基苯基)苯甲酸的变体,已被用作Eu(III)和Tb(III)发光的敏化剂。这些配体显著增强了金属配合物的发光性能,正如Viswanathan和Bettencourt-Dias(2006年)在他们对Eu(III)和Tb(III)配合物的研究中所证明的(Viswanathan & Bettencourt-Dias, 2006)。

吲哚并[1,2-b]吲哚的合成

- Reboredo等人(2002年)利用2-(2'-硝基苯基乙炔基)苯甲酸酯在吲哚并[1,2-b]吲哚的新合成方法中展示了硝基苯甲酸衍生物在复杂有机合成中的实用性(Reboredo et al., 2002)。

光解研究

- Lin和Abe(2021年)研究了与2-(3-硝基苯基)苯甲酸结构相关的2-(4-硝基苯基)-1H-吲哚衍生物的光解,揭示了它们在合成化学中作为光敏保护基的潜力(Lin & Abe, 2021)。

催化还原应用

- 吴等人(2017年)的研究中,硝基苯甲酸衍生物被用于合成金属有机框架,展示了它们在催化过程中的有效性,特别是在硝基酚的还原中(Wu et al., 2017)。

双光子解离

- Komori等人(2016年)设计了一种新的色团,2-(4-硝基苯基)苯并呋喃,用于使用近红外光的双光子解离,表明硝基苯基衍生物在先进光物理应用中的潜力(Komori et al., 2016)。

色氨酸前体合成

- 田中、康夫和鸟井(1989年)在合成一种有效的色氨酸前体时使用了2-(2-硝基苯基)衍生物,展示了硝基苯基化合物在重要生化前体合成中的多功能性(Tanaka, Yasuo, & Torii, 1989)。

有机金属配合物中的光诱导NO释放

- Kumar等人(2017年)探索了2-((4-(二甲基氨基)-3-硝基苯基)重氮基)苯甲酸在合成光诱导一氧化氮(NO)释放的有机金属钌亚硝基配合物中的应用,显示了该化合物在药物化学和光疗中的相关性(Kumar et al., 2017)。

金属配合物的抗菌活性

- Muhammad、Mohd和Ismail(2012年)表征了2-(4-硝基苯基氨基甲酰)苯甲酸金属配合物,评估了它们对各种细菌和真菌菌株的抗菌活性,突显了硝基苯甲酸衍生物在新型抗菌剂开发中的潜力(Muhammad, Mohd, & Ismail, 2012)。

生物系统中离子传输的修饰

- Branchini等人(1995年)研究了基于硝基苯甲酸衍生物结构的光亲和标记试剂,特别针对人类红细胞膜中的氯离子传输。这项研究强调了硝基苯甲酸在研究生物系统中的离子通道和转运蛋白中的实用性(Branchini et al., 1995)。

镧系配位化合物的光物理性质

- Sivakumar, Reddy, Cowley, and Vasudevan (2010) synthesized lanthanide complexes using derivatives of 4-benzyloxy benzoic acid, including a nitro-substituted variant, to study the effect of electron-withdrawing groups on luminescent properties. This highlights the role of nitrobenzoic acid derivatives in tailoring the photophysical properties of coordination compounds (Sivakumar et al., 2010).

Nitro-Hunsdiecker Reaction in Organic Synthesis

- Das, Sinha, and Roy (2002) described a nitro-Hunsdiecker reaction involving the nitrodecarboxylation of aromatic unsaturated carboxylic acids, including nitrobenzoic acids. This reaction is significant in organic synthesis, demonstrating the role of nitrobenzoic acid derivatives in facilitating complex chemical transformations (Das, Sinha, & Roy, 2002).

Water Purification Research

- Matthews (1990) conducted research on the purification of water using near-U.V. illuminated suspensions of titanium dioxide, including experiments with nitrobenzene and benzoic acid. This study indicates the potential application of nitrobenzoic acid derivatives in environmental chemistry and water treatment processes (Matthews, 1990).

属性

IUPAC Name |

2-(3-nitrophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO4/c15-13(16)12-7-2-1-6-11(12)9-4-3-5-10(8-9)14(17)18/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGZSDFBCFHDCKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40476184 | |

| Record name | 3'-Nitro[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40476184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Nitrophenyl)benzoic acid | |

CAS RN |

37174-74-6 | |

| Record name | 3'-Nitro[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40476184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,20-Dichloro-13,31-diethyl-4,22-dioxa-13,18,31,36-tetrazanonacyclo[19.15.0.03,19.05,17.06,14.07,12.023,35.024,32.025,30]hexatriaconta-1(36),2,5(17),6(14),7,9,11,15,18,20,23(35),24(32),25,27,29,33-hexadecaene](/img/structure/B1314786.png)

![5-tert-butyl 2-ethyl 6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate](/img/structure/B1314791.png)

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbaldehyde](/img/structure/B1314792.png)

![Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B1314796.png)

![6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbaldehyde](/img/structure/B1314800.png)

![1-[(tert-Butoxy)carbonyl]-4,4-difluoro-3,3-dimethylpyrrolidine-2-carboxylic acid](/img/structure/B1314801.png)